Cyanine5 maleimide
Description
Overview of Cyanine (B1664457) Dye Applications in Biomolecular Systems
Cyanine dyes, a class of synthetic polymethine dyes, are widely utilized as fluorescent labels in biological research. creative-diagnostics.com Their popularity stems from their high extinction coefficients, respectable quantum yields, and tunable spectral properties, which can be altered by modifying the length of the polymethine chain. creative-diagnostics.com These dyes, including the well-known Cy3 and Cy5, are frequently employed in a variety of applications such as:
Fluorescence Microscopy: To visualize the localization and dynamics of cellular components. syronoptics.com
Flow Cytometry: For the identification and sorting of cells based on fluorescently labeled markers. syronoptics.com
Nucleic Acid and Protein Labeling: In techniques like microarray analysis, in situ hybridization (ISH), and Western blotting to detect specific sequences or proteins. syronoptics.comontosight.ai
Förster Resonance Energy Transfer (FRET): As donor-acceptor pairs to study molecular interactions and conformational changes. pnas.orgresearchgate.net
The emission of cyanine dyes in the far-red and near-infrared (NIR) regions of the spectrum is particularly advantageous for biological imaging. jacksonimmuno.com This spectral window (typically 650-900 nm) minimizes background autofluorescence from endogenous molecules like NADH and flavins, reduces light scattering, and allows for deeper tissue penetration, making them ideal for in vivo imaging studies. jacksonimmuno.comthermofisher.comresearchgate.net
Significance of Maleimide (B117702) Chemistry in Bioconjugation Methodologies
Bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule, is a cornerstone of chemical biology. Maleimide chemistry has emerged as a prominent strategy for the site-selective modification of biomolecules, particularly proteins. acs.orgnih.gov The maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, which are naturally present in the amino acid cysteine. lumiprobe.com
This specificity allows for the precise attachment of labels, such as fluorescent dyes, to specific cysteine residues within a protein's structure. thermofisher.com The reaction, a Michael addition, proceeds efficiently under mild, physiologically relevant conditions (typically pH 6.5-7.5). interchim.fr While disulfide bonds between cysteine residues are unreactive towards maleimides, they can be reduced to free thiols using reagents like TCEP (tris(2-carboxyethyl)phosphine), making them available for conjugation. lumiprobe.comlumiprobe.com This targeted labeling approach is crucial for preserving the biological activity of the labeled molecule, as it avoids random modification of other functional groups like primary amines. thermofisher.com
The Distinct Role of Cyanine5 Maleimide as a Far-Red to Near-Infrared Fluorescent Probe in Academic Research
This compound leverages the strengths of both its constituent parts: the far-red fluorescence of the Cy5 dye and the thiol-reactive nature of the maleimide group. aatbio.comaatbio.com This combination makes it an invaluable tool for researchers seeking to fluorescently label and study the function of specific proteins and other thiol-containing biomolecules. apexbt.com
The far-red emission of Cy5 minimizes interference from cellular autofluorescence, leading to a higher signal-to-noise ratio and enhanced sensitivity in imaging experiments. syronoptics.comthermofisher.com This is particularly beneficial for detecting low-abundance proteins and for live-cell imaging, where minimizing phototoxicity and photobleaching is critical. jacksonimmuno.comrsc.org
The maleimide moiety allows for the site-specific attachment of the Cy5 fluorophore to cysteine residues, providing a level of precision that is often not achievable with other labeling chemistries, such as those targeting primary amines (e.g., NHS esters). thermofisher.comaatbio.com This precise labeling is essential for a wide range of research applications, including:
Protein Trafficking and Localization Studies: Tracking the movement and final destination of specific proteins within a cell.
Protein-Protein Interaction Studies: Using FRET to measure the proximity between two proteins, each labeled with a different fluorophore (e.g., a donor and Cy5 as the acceptor). pnas.org
Enzyme Activity Assays: Designing probes that become fluorescent upon cleavage by a specific enzyme. nih.gov
In Vivo Imaging: Visualizing biological processes in living organisms with greater clarity and depth. clemson.edu
Research has demonstrated the successful use of this compound in various contexts. For instance, it has been used to label engineered virus-like particles to study their conjugation efficiency. nih.govresearchgate.net In FRET-based experiments, Cy5 is often paired with a donor fluorophore like TMR (tetramethylrhodamine) to measure distances on the order of nanometers in biomolecules like DNA. pnas.org
The photophysical properties of Cyanine5 make it a popular choice for these applications.
Interactive Data Table: Photophysical Properties of Cyanine5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649-650 nm | ontosight.aiaatbio.comtocris.com |
| Emission Maximum (λem) | ~665-670 nm | ontosight.aiaatbio.comtocris.com |
| Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | tocris.com |
| Quantum Yield (Φ) | ~0.2 | tocris.com |
| Recommended Laser Line | 633 nm or 647 nm | thermofisher.com |
Note: These values are approximate and can be influenced by the local environment and conjugation to a biomolecule.
Properties
CAS No. |
1437872-46-2 |
|---|---|
IUPAC Name |
3H-Indolium, 2-[5-[1-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl- |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Advanced Bioconjugation Chemistry of Cyanine5 Maleimide
Principles of Thiol-Maleimide Michael Addition in Protein Functionalization
The most prevalent application of maleimides in bioconjugation is the modification of proteins at cysteine residues. nih.gov The chemical basis for this specificity is the Michael addition reaction, where the maleimide's electron-deficient carbon-carbon double bond acts as a Michael acceptor for the thiol (sulfhydryl) group of a cysteine residue. researchgate.netmdpi.com This reaction results in the formation of a stable, covalent thioether bond, effectively tethering the Cyanine5 dye to the protein. uu.nlthermofisher.com This method is favored for its high selectivity and efficiency under mild, aqueous conditions suitable for biological molecules. researchgate.netuu.nl
The thiol-maleimide reaction is characterized by its rapid kinetics and high chemoselectivity in aqueous environments. nih.govulisboa.pt The reaction proceeds significantly faster with thiols than with other nucleophilic groups present in proteins, such as the epsilon-amino group of lysine. At a neutral pH of 7.0, the reaction with a thiol is approximately 1,000 times faster than with an amine. researchgate.net This high degree of selectivity is attributed to the lower pKa of the cysteine thiol group compared to other nucleophiles, which allows for a higher concentration of the more reactive thiolate anion at physiological pH. researchgate.net The reaction kinetics are typically fast, with second-order rate constants reported to be in the range of 100 to 1000 M⁻¹s⁻¹. nih.gov
Table 1: Kinetic and Selectivity Profile of Thiol-Maleimide Addition
| Parameter | Value/Characteristic | Source(s) |
| Reaction Type | Michael Addition | researchgate.netmdpi.com |
| Primary Target | Thiol (Sulfhydryl) Groups of Cysteine | nih.govthermofisher.com |
| Bond Formed | Stable Thioether Linkage | uu.nlthermofisher.com |
| Second-Order Rate Constant | 100 - 1000 M⁻¹s⁻¹ | nih.gov |
| Selectivity | High for thiols at neutral pH; ~1000x faster than for amines at pH 7.0 | researchgate.net |
The pH of the reaction medium is a critical parameter for optimizing the conjugation of Cyanine5 maleimide (B117702) to specific cysteine residues while minimizing side reactions. nih.govthermofisher.com The optimal pH range for achieving high selectivity for thiol groups is between 6.5 and 7.5. nih.govresearchgate.netthermofisher.com
Below pH 6.5 : The reaction rate slows down considerably because the concentration of the highly nucleophilic thiolate anion (R-S⁻) is reduced, as the equilibrium shifts towards the protonated, less reactive thiol (R-SH). acs.org
Above pH 7.5 : The selectivity of the reaction decreases. At alkaline pH (typically >8.0 or 8.5), the maleimide becomes susceptible to reaction with primary amines, such as the side chain of lysine. nih.govthermofisher.com Furthermore, the maleimide ring itself is prone to hydrolysis at alkaline pH, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols. uu.nlthermofisher.com
A notable side reaction can occur when targeting a cysteine residue located at the N-terminus of a peptide or protein. Under basic conditions, the initial thioether adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine (B8601807) structure. nih.govpharmiweb.com This rearrangement is promoted by the nucleophilic attack of the adjacent N-terminal amine on the succinimide (B58015) ring. pharmiweb.combachem.com To avoid this, the conjugation can be performed under more acidic conditions (e.g., pH 5), where the N-terminal amine is protonated and non-nucleophilic, though this also slows the primary conjugation reaction. pharmiweb.combachem.com
Table 2: Influence of pH on Thiol-Maleimide Conjugation
| pH Range | Effect on Reaction | Source(s) |
| < 6.5 | Slower reaction rate due to low concentration of reactive thiolate anion. | acs.org |
| 6.5 - 7.5 | Optimal Range: Fast reaction and high selectivity for thiols. | nih.govthermofisher.com |
| > 8.0 | Increased rate of maleimide hydrolysis (inactivation) and decreased selectivity (reaction with amines). | nih.govuu.nlthermofisher.com |
| Basic pH (with N-terminal Cys) | Promotes rearrangement of the conjugate to a thiazine derivative. | nih.govpharmiweb.combachem.com |
Reaction Kinetics and Selectivity in Aqueous Media
Emerging Strategies for Non-Cysteine Bioconjugation with Maleimides
While cysteine modification is the standard, the low abundance or inaccessibility of cysteine residues in some proteins has driven the development of new strategies to use maleimides for labeling other sites. nih.govnih.gov These emerging methods expand the utility of reagents like Cyanine5 maleimide beyond traditional thiol chemistry.
A novel strategy enables the specific modification of a protein's N-terminus using maleimide derivatives, bypassing the need for a cysteine residue. nih.govnih.gov This method employs a copper(II)-mediated [3+2] cycloaddition reaction. chemrxiv.orgchemrxiv.org The reaction proceeds under mild, non-denaturing conditions (e.g., pH 6, 37°C) and involves the protein's N-terminal amino group, a 2-pyridinecarboxaldehyde (B72084) (2-PCA) derivative, and the maleimide. nih.govnih.gov
The copper(II) ions and 2-PCA work together to selectively generate an azomethine ylide intermediate at the protein's N-terminus, which then reacts with the maleimide. chemrxiv.orgchemrxiv.org This approach is highly selective for the N-terminus and is compatible with various N-terminal amino acids. nih.gov A key demonstration of this technique was the creation of a dually modified antibody-drug conjugate, MMAE-Cy5-trastuzumab, where both a cytotoxic drug (MMAE) and a Cy5 fluorophore were attached to the antibody trastuzumab. nih.govchemrxiv.orgresearchgate.net This conjugate successfully retained its ability to recognize its target and was used to visualize cancer cells in a mouse model. nih.govchemrxiv.org
Table 3: Overview of Copper(II)-Mediated N-Terminal Modification
| Component | Role | Source(s) |
| Protein N-terminus | The target site for modification. | nih.govchemrxiv.org |
| Maleimide Derivative (e.g., this compound) | The label to be conjugated (dipolarophile). | nih.govchemrxiv.org |
| 2-Pyridinecarboxaldehyde (2-PCA) | Reagent used to form an intermediate with the N-terminal amine. | nih.govnih.gov |
| Copper(II) Ions | Mediator/catalyst for the selective formation of the azomethine ylide. | chemrxiv.orgchemrxiv.org |
| Reaction Conditions | pH 6.0, 37 °C, aqueous media. | nih.govnih.gov |
| Outcome | Site-specific N-terminal modification via [3+2] cycloaddition. | chemrxiv.orgchemrxiv.org |
A significant challenge in bioconjugation is the physical accessibility of the target reactive site, which may be buried within the complex three-dimensional structure of a biomolecule. mdpi.com For membrane proteins, which are often purified and studied in detergent micelles, surface-exposed cysteine residues can become occluded by the detergent, preventing efficient labeling. mdpi.com
An effective strategy to overcome this is the use of native nanodiscs. By extracting membrane proteins from the cell and embedding them in these more native-like lipid bilayer environments instead of detergent micelles, the protein's structure is better preserved, and the accessibility of labeling sites is maintained. mdpi.com This leads to a significant increase in the efficiency and robustness of fluorescent labeling with maleimide dyes. mdpi.com In another approach, protein engineering was used to fuse an elastin-like polypeptide motif to the N-terminus of a viral capsid protein. This fusion induced a conformational change that made a previously inaccessible cysteine residue on the capsid surface available for chemical modification with a maleimide dye. researchgate.net These examples demonstrate that overcoming steric hindrance, either by optimizing the protein's local environment or by engineering its structure, is a key strategy for expanding the application of maleimide chemistry to a wider range of biomolecules.
Methodological Frameworks for Cyanine5 Maleimide Based Labeling
Strategies for Site-Specific Protein and Peptide Labeling
Site-specific labeling of proteins and peptides with Cyanine5 maleimide (B117702) is crucial for studying their structure, function, and interactions without perturbing their native biological activity. Methodologies have been developed to target specific amino acid residues, either those naturally present or those introduced through genetic engineering.
The most common strategy for labeling proteins with Cy5 maleimide targets the thiol group of cysteine residues. researchgate.net This approach is highly effective due to the high nucleophilicity of the sulfhydryl group and its relative rarity in many proteins, which allows for a degree of specificity. researchgate.net
For proteins lacking accessible native cysteines, site-directed mutagenesis can be employed to introduce a cysteine residue at a specific, solvent-accessible location on the protein's surface. researchgate.net This engineered cysteine then serves as a unique handle for conjugation with Cy5 maleimide. A typical procedure involves reducing any existing disulfide bonds with an agent like Tris(2-Carboxyethyl)phosphine (TCEP) to ensure the cysteine's thiol group is free and reactive. acs.org The protein is then incubated with Cy5 maleimide, often at a pH of around 6.5-7.0, to facilitate the specific Michael addition reaction between the maleimide and the thiol. aatbio.comupenn.edu
The efficiency of this conjugation can be influenced by the local microenvironment of the cysteine residue. Studies on antibody-drug conjugates have shown that cysteine residues located in areas with low solvent accessibility and a positive local charge can lead to more stable conjugates, as this environment can promote hydrolysis of the succinimide (B58015) ring, rendering the linkage irreversible. rsc.org Researchers have demonstrated that this method can achieve coupling efficiencies in the range of 70-90% with specificities greater than 95%. science.gov This technique has been successfully applied to various proteins, including the labeling of protein-engineered Cowpea Chlorotic Mottle Virus (CCMV) capsids, where engineered surface-exposed cysteines showed a tenfold increase in conjugation efficiency compared to native, inaccessible cysteines. nih.govresearchgate.net
While maleimides are primarily thiol-reactive, innovative chemical methods have been developed to target the N-terminus of proteins and peptides, expanding the toolkit for site-specific labeling.
One advanced strategy involves a copper(II)-mediated [3+2] cycloaddition reaction. nih.govchemrxiv.org This method allows for the modification of various N-terminal amino acids using commercially available maleimides in the presence of 2-pyridinecarboxaldehyde (B72084) (2-PCA) derivatives. The reaction proceeds under mild, non-denaturing conditions (pH 6, 37°C) and does not require protein mutagenesis, representing a significant advantage over cysteine-based labeling when native cysteines are absent or functionally important. nih.govresearchgate.net This technique was successfully used to create a dually modified trastuzumab antibody, equipping it with both a cytotoxic agent and a Cy5 fluorophore at its N-terminus. nih.gov
Another highly specific method targets polypeptides that have been engineered to possess an N-terminal cysteine residue. This approach utilizes a derivative of the Cy5 dye, converting its standard succinimidyl ester form into a benzyl (B1604629) thioester. uzh.ch The Cy5-benzyl thioester then undergoes a specific conjugation reaction, analogous to native chemical ligation, with the unique N-terminal cysteine. This forms a stable amide bond and is highly selective, even in the presence of multiple internal cysteine residues, eliminating the need for protecting groups. uzh.ch
Cyanine5 maleimide and its derivatives are frequently used to create fluorescently labeled antibodies and affibodies for targeted imaging and diagnostics. Affibodies, small (∼7 kD) engineered proteins with high affinity for specific cancer biomarkers, are particularly well-suited for this application. science.govspiedigitallibrary.orgnih.gov
A common approach is the site-specific conjugation of a dye like Cy5.5-mono-maleimide to an engineered cysteine residue on the affibody molecule. spiedigitallibrary.orgnih.gov For example, an anti-EGFR (Epidermal Growth Factor Receptor) affibody, Ac-Cys-ZEGFR:1907, was successfully conjugated to Cy5.5-mono-maleimide to create a probe for imaging EGFR-positive tumors. science.govspiedigitallibrary.orgnih.gov While the conjugation slightly reduced the binding affinity compared to the unmodified affibody, the resulting probe retained sufficient affinity for effective in vivo imaging. spiedigitallibrary.org These probes demonstrate rapid tumor targeting and high tumor-to-normal-tissue contrast. spiedigitallibrary.orgnih.gov
| Probe | Target | Labeled Moiety | Binding Affinity (KD) | Key Finding |
|---|---|---|---|---|
| Unmodified ZEGFR:1907 | EGFR | N/A | ~5 nM | High intrinsic binding affinity to the target receptor. spiedigitallibrary.org |
| Cy5.5-ZEGFR:1907 | EGFR | Ac-Cys-ZEGFR:1907 | 43.6 ± 8.4 nM | Retains good binding affinity and specificity, enabling rapid in vivo tumor imaging. spiedigitallibrary.orgnih.gov |
Approaches for N-Terminal Functionalization
Bioconjugation to Advanced Materials and Surfaces
The covalent attachment of this compound to advanced materials and surfaces is a key strategy for developing sophisticated tools for bioimaging, biosensing, and targeted therapeutics. The specific reactivity of the maleimide group towards thiols enables the controlled functionalization of various substrates, from nanoparticles to planar surfaces, imparting them with the potent fluorescence properties of the Cy5 dye.
Functionalization of Nanoparticles for Enhanced Probe Design
This compound is frequently used to functionalize nanoparticles, creating highly fluorescent probes for advanced research and medical imaging. nih.govjst.go.jp The process typically involves modifying the nanoparticle surface to present reactive thiol groups, which then readily couple with the maleimide moiety of the dye. scribd.com Alternatively, nanoparticles can be functionalized with maleimide groups to facilitate conjugation with thiol-containing biomolecules. dovepress.comresearchgate.net This surface modification enhances the utility of nanoparticles by combining their unique physical properties with the bright, near-infrared (NIR) fluorescence of Cy5, which is advantageous for in vivo imaging due to reduced background autofluorescence in biological tissues. nih.govnih.gov
Various types of nanoparticles have been successfully conjugated with Cy5 maleimide or its derivatives. For instance, ultrasmall silica (B1680970) nanoparticles (C' dots) encapsulating Cy5 have been developed for multiplexed imaging and nodal metastasis detection. researchgate.netgoogle.com In these constructs, the dye can be encapsulated within a silica core, which is then surface-functionalized. google.com Similarly, iron oxide nanoparticles have been functionalized with maleimide groups, allowing for subsequent conjugation to thiol-containing ligands and further modification with Cy5.5 (a Cy5 derivative), creating multimodal probes for magnetic resonance imaging (MRI) and fluorescence tracking. mdpi.com Gold nanoparticles can also be functionalized with Cy5 for use in various assays and imaging modes. nanopartz.com The resulting nanoparticle probes often exhibit enhanced brightness and stability compared to the free dye. researchgate.net The ability to control the number of dye molecules per particle allows for the fine-tuning of the probe's optical properties for specific applications. mdpi.comacs.org
| Nanoparticle Type | Functionalization Strategy | Resulting Probe Feature | Application | Reference |
| Silica Nanoparticles (C' dots) | Encapsulation of Cy5-silane conjugates during particle synthesis and surface functionalization. | Bright, photostable, and spectrally distinct NIR probes. | Multiplexed imaging, metastatic nodal mapping. | researchgate.netgoogle.com |
| Iron Oxide Nanoparticles | Surface functionalization with maleimide groups, followed by conjugation of thiol-ligands and Cy5.5 dye. | Multimodal probe for T1-weighted MRI and fluorescence imaging. | Tumor hypoxia imaging. | mdpi.com |
| Poly(lactide-co-glycolide) (PLGA) NPs | Preparation of maleimide-functionalized nanoparticles for conjugation to thiol-containing ligands. | Targeted drug delivery system. | Receptor targeting. | researchgate.net |
| Gold Nanoparticles (AuNPs) | Surface modification with Cy5 and various functional groups (e.g., maleimide, biotin). | Fluorescent and plasmonic probes. | ELISA, lateral flow assays, cellular imaging. | nanopartz.com |
Surface Modification for Biosensing and Diagnostic Platforms
The modification of surfaces with this compound is a cornerstone for the fabrication of sensitive biosensors and diagnostic platforms. researchgate.net Covalent immobilization of Cy5-labeled biomolecules onto a solid support is essential for creating robust and reproducible detection systems. researchgate.net The maleimide-thiol reaction provides a reliable method for attaching probes to surfaces functionalized with the corresponding reactive group. scribd.com
This strategy is employed in various biosensing formats. For example, surfaces of polystyrene nanoparticles have been functionalized with maleimide groups, which then react with coenzyme A to create a platform for protein labeling and detection. researchgate.net In the context of electrochemical biosensors, quantum dots (QDs) have been modified with maleimide to enable reaction with active thiol groups on captured analytes, leading to highly sensitive detection of cytokines like IL-8. mdpi.com Another approach involves modifying silica-coated silver nanoparticles (Ag@SiO2) with a crosslinker to introduce maleimide groups, which are then used to immobilize thiol-functionalized DNA probes for detecting heavy metals and proteins. scribd.com
The key advantage of using Cy5 in these platforms is its high fluorescence quantum yield, which allows for sensitive detection of binding events. stratech.co.uk Surface modification ensures that the sensing molecules are oriented correctly and remain active, which is critical for the performance of diagnostic devices like microarrays and other sensor chips. researchgate.net By leveraging the specific reactivity of this compound, researchers can design and build complex, multiplexed diagnostic platforms capable of detecting low concentrations of various analytes. nih.govmdpi.com
Applications of Cyanine5 Maleimide in Advanced Research Techniques
Molecular Imaging Research and Probe Development
The properties of Cyanine5 maleimide (B117702) make it a valuable tool for in vivo, in vitro, and ex vivo imaging studies. Its ability to be conjugated to various targeting moieties has led to the development of sophisticated molecular probes for visualizing specific biological targets and processes.
Near-Infrared (NIR) Fluorescence Imaging of Biological Targets
The emission of Cy5 in the near-infrared (NIR) window (approximately 650-900 nm) is particularly beneficial for in vivo imaging. lumiprobe.com Light in this spectral range can penetrate deeper into biological tissues compared to visible light, enabling the non-invasive visualization of processes within living organisms. nih.gov
Researchers have utilized Cy5 maleimide to label various molecules for NIR imaging. For instance, Cy5.5, a derivative of Cy5 with even longer excitation and emission wavelengths, has been conjugated to targeting proteins for imaging tumors. science.govspiedigitallibrary.orgnih.gov In one study, a Cy5.5-labeled Affibody molecule was developed to target epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. spiedigitallibrary.orgnih.gov This probe demonstrated rapid tumor targeting and good tumor-to-background contrast in mouse models. science.govspiedigitallibrary.orgnih.gov Similarly, Cy5.5 has been attached to a peptide that targets the protein zero (P0), the most abundant protein in the myelin sheath of peripheral nerves, with the goal of developing fluorescence-guided surgery techniques. researchgate.net
Development of Targeted Molecular Probes for Receptor-Specific Visualization
The maleimide group of Cyanine5 allows for its site-specific conjugation to molecules that can recognize and bind to specific cellular receptors. lumiprobe.com This has enabled the creation of a wide array of targeted molecular probes for visualizing the distribution and activity of these receptors.
A notable example is the development of probes targeting the epidermal growth factor receptor (EGFR). By conjugating Cy5.5-maleimide to an anti-EGFR Affibody molecule, researchers created a probe that could specifically bind to EGFR-positive cancer cells. science.govspiedigitallibrary.orgnih.gov The binding affinity of this probe was determined to be in the nanomolar range, indicating a strong and specific interaction. spiedigitallibrary.orgnih.gov In another approach, transferrin, a protein that binds to the highly expressed transferrin receptor on many cancer cells, was conjugated with Cy5, enabling the visualization of myeloma xenotransplants. oncotarget.com
The following table summarizes key characteristics of some targeted molecular probes utilizing Cyanine5 maleimide and its derivatives.
| Probe Name | Target | Application | Key Findings |
| Cy5.5-ZEGFR:1907 | Epidermal Growth factor receptor (EGFR) | In vivo tumor imaging | Rapid tumor targeting and high specificity for EGFR-positive tumors. science.govspiedigitallibrary.orgnih.gov |
| Cy5.5-NGR-VEGI | CD13 receptor on tumor neovasculature | In vivo tumor imaging | High tumor-to-muscle ratio, indicating specific accumulation in the tumor. science.gov |
| Cy5-P0112–125 | Myelin protein zero (P0) | Fluorescence-guided nerve surgery | Optimized affinity and size for targeting peripheral nerves. researchgate.net |
| Cy5.5-Tat-T cells | T-cell trafficking | In vivo imaging of neuroinflammation | Visualization of T-cell infiltration into the central nervous system in a model of multiple sclerosis. nih.gov |
| Cy5-labeled transferrin | Transferrin receptor | In vitro and in vivo imaging of myeloma | Specific binding to myeloma cells. oncotarget.com |
In Vitro and Ex Vivo Imaging Applications in Preclinical Models
In addition to in vivo studies, this compound-based probes are extensively used for in vitro and ex vivo imaging to validate and complement the findings from live animal studies.
In Vitro Imaging: In vitro experiments often involve incubating cultured cells with the fluorescent probe and then visualizing its localization using fluorescence microscopy. For instance, the Cy5.5-ZEGFR:1907 probe was tested on high-EGFR-expressing A431 cells and low-EGFR-expressing MCF7 cells to confirm its binding specificity. science.govspiedigitallibrary.orgnih.gov Fluorescence microscopy revealed significantly higher binding to the A431 cells, confirming the probe's specificity for EGFR. science.govspiedigitallibrary.orgnih.gov Similarly, the interaction of Cy5-labeled transferrin with myeloma cells was initially confirmed through in vitro incubation and imaging. oncotarget.com
Ex Vivo Imaging: Following in vivo imaging experiments, ex vivo analysis of organs and tissues is often performed to get a more detailed and quantitative assessment of probe distribution. After injecting mice with Cy5.5-labeled probes, organs are harvested and imaged to determine the amount of probe that has accumulated in the tumor versus other organs like the liver, kidneys, and spleen. science.govspiedigitallibrary.orgnih.govresearchgate.net This provides crucial information about the probe's biodistribution and clearance. For example, ex vivo imaging of tumors and organs from mice treated with a Cy5.5-labeled Affibody confirmed high uptake in the tumor, liver, and kidneys. science.govspiedigitallibrary.org
Biophysical Characterization of Biomolecular Interactions
The fluorescent properties of this compound also make it a powerful tool for studying the intricate details of biomolecular interactions and dynamics using various biophysical techniques.
Fluorescence Resonance Energy Transfer (FRET) Studies for Conformational Dynamics
Fluorescence Resonance Energy Transfer (FRET) is a technique that can measure the distance between two fluorescent molecules, or fluorophores. It relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two molecules, typically in the range of 1-10 nanometers.
Cyanine5 is often used as the acceptor fluorophore in FRET pairs with other dyes like Cyanine3 (Cy3), which acts as the donor. biorxiv.orgresearchgate.netoup.com By labeling specific sites on a biomolecule with Cy3-maleimide and Cy5-maleimide, researchers can monitor changes in the distance between these sites, providing insights into the conformational dynamics of the molecule. biorxiv.orgresearchgate.netoup.com
This approach has been used to study the conformational changes in a variety of proteins, including:
G-protein coupled receptors (GPCRs): In a study on the μ-opioid receptor, researchers used a Cy3/Cy5 FRET pair to investigate the conformational changes that occur upon ligand binding. biorxiv.org They observed distinct FRET efficiencies corresponding to different conformational states of the receptor. biorxiv.org
DNA clamp proteins: The conformational equilibrium between the open and closed states of the Proliferating Cell Nuclear Antigen (PCNA) protein, a key component of the DNA replication machinery, was studied using a Cy3/Cy5 FRET pair. researchgate.net The FRET signal provided a direct measure of the ring-opening and closing dynamics of the PCNA trimer. researchgate.net
Helicases: The conformational dynamics of the DEAH-box helicase Prp43, which is involved in ribosome biogenesis, were investigated using a Cy3/Cy5 FRET pair to monitor the opening and closing of its RNA-binding channel. oup.com
Intrinsically disordered proteins: The structural changes of Nopp140, an intrinsically disordered protein, upon interaction with the protein kinase CK2α were characterized using single-molecule FRET with a Cy3/Cy5 pair. nih.gov
The following table presents data from a representative FRET study on the μ-opioid receptor.
| Ligand | FRET Efficiency | Inferred Conformation |
| Agonist | ~0.77 | Active |
| Antagonist | Lower FRET | Inactive |
| Agonist + G protein | ~0.5 | G protein-bound |
This table is illustrative and based on findings reported in conformational dynamics studies of GPCRs using FRET. biorxiv.org
Fluorescence Anisotropy Assays for Ligand-Binding and Molecular Mobility
Fluorescence anisotropy, also known as fluorescence polarization, is a technique that measures the rotational mobility of a fluorescently labeled molecule. unito.itnih.govgithub.io When a fluorescent molecule is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization depends on how much the molecule rotates during the time it is in the excited state. nih.govgithub.io Larger molecules and molecules that are part of a complex rotate more slowly, resulting in higher anisotropy. unito.itnih.gov
This compound can be used to label a small molecule or peptide. lumiprobe.com When this labeled molecule binds to a larger protein, its rotational mobility decreases, leading to an increase in fluorescence anisotropy. unito.it This change in anisotropy can be used to determine the binding affinity (dissociation constant, Kd) of the interaction. unito.it
This technique has been applied to study various ligand-binding interactions. For example, the binding of a fluorescently labeled ligand to its receptor can be monitored by titrating the receptor into a solution of the labeled ligand and measuring the change in fluorescence anisotropy. unito.it While specific studies solely using this compound for anisotropy assays were not the primary focus of the search results, the principles of the technique are broadly applicable to any suitable fluorophore-ligand pair. unito.itnih.gov The use of borondipyrromethene (BDP) dyes tuned to the Cy5 channel for fluorescence polarization assays suggests the utility of this spectral region for such measurements. lumiprobe.com
Single-Molecule Fluorescence Spectroscopy Applications
Single-molecule fluorescence spectroscopy allows researchers to observe the behavior of individual molecules, providing insights that are often obscured in ensemble measurements. Cy5 maleimide is frequently employed in these techniques, particularly in single-molecule Förster Resonance Energy Transfer (smFRET).
In a typical smFRET experiment, two different fluorophores, a donor and an acceptor, are attached to a biomolecule at specific sites. The efficiency of energy transfer from the donor to the acceptor is highly dependent on the distance between them, typically in the range of 2 to 10 nanometers. aatbio.com This "spectroscopic ruler" can be used to monitor conformational changes and dynamics within a single protein or between interacting molecules in real-time.
The cyanine (B1664457) dye pair, Cy3 (donor) and Cy5 (acceptor), is one of the most commonly used pairs for smFRET studies due to their high photostability, brightness, and significant spectral separation. aatbio.com Cy5 maleimide is used to label cysteine residues, often introduced at specific locations in a protein through site-directed mutagenesis. axispharm.combroadpharm.com By monitoring the fluctuations in FRET efficiency between a Cy3- and Cy5-labeled site on a protein, scientists can directly observe dynamic processes such as protein folding, enzyme conformational changes during catalysis, and the binding and dissociation of molecules. nih.gov For example, smFRET studies using Cy5 maleimide have been instrumental in revealing the complex dynamics of macromolecules like the ribosome during protein synthesis and the conformational changes in enzymes like staphylococcal nuclease. aatbio.com
Despite its advantages, a notable characteristic of Cy5 is its photo-induced blinking and eventual photobleaching, particularly in the presence of thiols, which can complicate data interpretation. axispharm.com However, researchers have developed various strategies, including the use of oxygen-scavenging systems and reducing/oxidizing agents like Trolox, to mitigate these effects and enhance the photostability of Cy5 for prolonged single-molecule observation. axispharm.com
Table 1: Key Research Findings using Cy5 Maleimide in smFRET
| Research Area | Biomolecule Studied | Key Finding | Citation |
|---|---|---|---|
| Enzyme Dynamics | Staphylococcal Nuclease | Revealed distinct patterns of conformational fluctuations on the millisecond timescale during enzymatic activity. | |
| Protein Synthesis | Ribosome | Monitored conformational changes within the ribosome and its interactions with translation factors. | aatbio.com |
| Protein-DNA Interaction | HIV-1 Reverse Transcriptase | Characterized different binding states and dissociation kinetics of the enzyme with a DNA primer/template. | nih.gov |
| Protein Folding | Maltose-Binding Protein | Achieved clearer distinctions between folded and unfolded protein states compared to other labeling methods. | lumiprobe.com |
High-Resolution Microscopy and Cell Biology Studies
The far-red emission of Cy5 makes it an excellent probe for various high-resolution microscopy techniques used to study cellular structures and processes with remarkable detail.
Confocal laser scanning microscopy (CLSM) is a powerful technique that provides high-resolution, optically sectioned images of fluorescently labeled specimens, effectively removing out-of-focus light. This allows for the three-dimensional reconstruction of cellular structures. Cy5 maleimide is used to label specific proteins of interest, enabling researchers to determine their subcellular localization. evidentscientific.com
By conjugating Cy5 maleimide to a protein, its distribution within the cell—such as in the nucleus, mitochondria, cytoskeleton, or Golgi apparatus—can be visualized. evidentscientific.comresearchgate.net The far-red emission of Cy5 is particularly beneficial as it minimizes spectral overlap with other commonly used fluorophores like GFP (green) or those emitting in the blue and yellow regions, making it ideal for multi-color imaging experiments where several cellular components are labeled simultaneously. evidentscientific.com However, studies have also highlighted the need for careful optimization and controls, as maleimide-based dyes can sometimes form aggregates or exhibit non-specific binding, potentially leading to artifacts in localization studies. nih.gov
Conventional light microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy techniques bypass this limitation, allowing for imaging at the nanoscale. Cy5 and its derivatives are key players in several of these methods, including Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM). sigmaaldrich.comnih.gov
In STED microscopy , a focused excitation laser is overlaid with a donut-shaped "depletion" laser beam. nih.gov This second laser forces excited fluorophores back to their ground state everywhere except at the very center of the donut, effectively shrinking the fluorescent spot and enhancing resolution. nih.govacs.org Dyes like Cy5 are suitable for STED because they can be efficiently switched off by the depletion laser. sigmaaldrich.com Abberior STAR 635, a dye that can substitute for Cy5, is recommended for STED imaging, often using a depletion wavelength around 750 nm. sigmaaldrich.com
STORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic, reversible photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. microscopyu.comresearchgate.net By activating only a sparse, random subset of molecules in each imaging frame, their positions can be determined with high precision. Over thousands of frames, a composite super-resolution image is constructed. Cy5 was one of the first organic dyes demonstrated to be effective for STORM. axispharm.commicroscopyu.com Its ability to be switched to a long-lived dark state, often facilitated by a nearby "activator" dye like Cy3 or the presence of thiols in the imaging buffer, is central to this application. axispharm.commicroscopyu.com This controllable blinking, once a challenge for single-molecule biophysics, became a key advantage for super-resolution imaging. axispharm.com
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam in a fluid stream. When combined with fluorescent labeling, it enables the quantification and sorting of specific cell populations based on the expression of cell surface or intracellular markers. This is known as fluorescence-activated cell sorting (FACS). aatbio.com
Cy5 maleimide can be used to label proteins, which are then used to identify and sort cells. More commonly, Cy5 is conjugated to antibodies that specifically recognize cellular antigens (e.g., CD markers on immune cells). aatbio.com These fluorescently labeled antibodies allow for the precise identification and enumeration of different cell types within a heterogeneous population, such as blood or dissociated tissue. aatbio.comaxispharm.com The bright, far-red fluorescence of Cy5 is advantageous for multi-color flow cytometry, where multiple parameters are measured simultaneously, as its emission is well-separated from other fluorophores, reducing the need for complex spectral compensation. aatbio.comaxispharm.com
Super-Resolution Microscopy (e.g., STED, STORM) for Nanoscale Imaging
Development of Fluorescent Biosensors and Diagnostic Assays
The unique properties of Cy5 maleimide are also harnessed to create sensitive biosensors and diagnostic tools for monitoring biochemical activities.
Fluorescent biosensors are designed to report on the presence or activity of a specific biological molecule, often through a change in fluorescence intensity or wavelength. nih.gov Cy5 maleimide can be incorporated into probes designed to monitor enzyme activity.
One approach involves designing a substrate for a specific enzyme and labeling it with a FRET pair, such as Cy3 and Cy5. In its intact state, the substrate holds the two dyes in close proximity, resulting in high FRET. When the enzyme cleaves the substrate, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence. This change in the fluorescence signal can be used to quantify the rate of the enzymatic reaction.
A more direct application of Cy5 maleimide's reactivity has been demonstrated in the study of enzymes like thioredoxins. Researchers used Cy5 maleimide labeling for the sensitive detection of free thiol groups in proteins from native extracts. medchemexpress.com This method allowed for the identification of specific seed proteins that are targeted by barley thioredoxin h isoforms, providing insight into the enzyme's substrate specificity and function. medchemexpress.com This type of assay leverages the specific reaction of the maleimide group with cysteine residues that may become accessible or modified as a result of enzymatic activity.
Table 2: Properties of Cyanine5 for Research Applications
| Property | Value/Characteristic | Significance in Applications | Citation |
|---|---|---|---|
| Excitation Maximum | ~646 nm | Efficient excitation with common red lasers (e.g., 633 nm, 647 nm). | lumiprobe.com |
| Emission Maximum | ~662 nm | Far-red emission minimizes background autofluorescence and light scatter. | lumiprobe.com |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | High coefficient contributes to the brightness of the probe. | lumiprobe.com |
| Fluorescence Quantum Yield | ~0.2 | Moderate quantum yield; overall brightness is high due to the large extinction coefficient. | lumiprobe.com |
| Reactive Group | Maleimide | Enables specific, covalent labeling of thiol groups on cysteine residues in proteins. | broadpharm.comlumiprobe.com |
| Photoswitching Capability | Reversible switching to dark states | Crucial for super-resolution microscopy techniques like STORM. | axispharm.commicroscopyu.com |
Detection of Specific Biomarkers in Research Settings
This compound is a valuable tool in advanced research for the detection and analysis of specific biomarkers, which are often proteins present at very low concentrations in complex biological samples. rsc.org Its utility stems from the maleimide group's ability to form a stable, covalent bond with thiol groups found in the cysteine residues of proteins, and the Cyanine5 (Cy5) fluorophore's intense fluorescence in the far-red region of the spectrum. aatbio.cominterchim.fr This region is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio. interchim.fr
The fundamental principle behind its application is the specific labeling of a target biomolecule, which can then be detected and quantified using various fluorescence-based techniques. aatbio.comaatbio.com This often involves conjugating this compound to a probe molecule, such as an antibody or a small protein scaffold, that has a high affinity and specificity for the biomarker of interest. science.govresearchgate.net
One prominent application is in the development of targeted fluorescent tracers for molecular imaging. researchgate.net For instance, researchers have successfully conjugated Cyanine5.5, a derivative of Cy5, to an Affibody molecule that specifically targets the epidermal growth factor receptor (EGFR), a well-known cancer biomarker. science.govspiedigitallibrary.orgnih.gov The resulting probe, Cy5.5-ZEGFR:1907, demonstrated high affinity and specificity for EGFR-positive cancer cells. science.govspiedigitallibrary.orgnih.gov In both cellular and in vivo models, the probe enabled clear visualization of tumors expressing high levels of EGFR, showcasing its potential for cancer diagnosis and image-guided surgery. science.govresearchgate.netspiedigitallibrary.org
Another significant use of this compound is in flow cytometry, a technique used to analyze the physical and chemical characteristics of particles, such as cells or extracellular vesicles, as they pass through a laser beam. In one study, Cyanine5-maleimide was used to label annexin (B1180172) V (Anx5) to improve the detection of phosphatidylserine-exposing extracellular vesicles (EVs). nih.gov This method, which triggers detection based on fluorescence rather than light scattering, resulted in a roughly 50-fold increase in the detection of Anx5-positive EVs, demonstrating a significant enhancement in sensitivity for these potential biomarkers. nih.gov
Furthermore, this compound is employed in proteomic studies to identify differentially expressed proteins that could serve as biomarkers. Techniques like 2D-Difference Gel Electrophoresis (2D-DIGE) utilize cyanine dyes to label protein samples from different conditions (e.g., healthy vs. diseased). science.gov The labeled proteins are then separated and quantified, allowing for the identification of proteins that are up- or down-regulated, pointing to their potential as biomarkers. science.gov
The versatility of this compound is also evident in its use for labeling various targeting moieties, from small peptides and antibody fragments to larger proteins. researchgate.net For example, it has been used to label a cys-diabody targeting Prostate Stem Cell Antigen (PSCA), a biomarker for prostate cancer. researchgate.net The resulting Cy5-labeled diabody retained its binding affinity and specificity, enabling the clear detection of PSCA-overexpressing cells via flow cytometry. researchgate.net This site-specific labeling, achieved through the cysteine-maleimide chemistry, ensures a homogeneous product and minimizes interference with the antigen-binding site. researchgate.net
Table 1: Research Findings on this compound for Biomarker Detection
| Biomarker | Research Technique(s) | Probe/Labeled Molecule | Sample Type | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Fluorescence Microscopy, Flow Cytometry, In vivo optical imaging | Cy5.5-labeled anti-EGFR Affibody (Ac-Cys-ZEGFR:1907) | Cancer cell lines (A431, MCF7), Nude mice with tumor xenografts | The probe showed high affinity (KD of 43.6 ± 8.4 nM) and specificity for EGFR, enabling rapid and high-contrast tumor imaging. | science.govspiedigitallibrary.orgnih.gov |
| Phosphatidylserine | Flow Cytometry | Cyanine5-maleimide labeled Annexin V (Anx5) | Platelet-free plasma (PFP) | Fluorescence-triggered detection increased the count of Anx5-positive extracellular vesicles by approximately 50-fold compared to conventional light scatter-based detection. | nih.gov |
| Prostate Stem Cell Antigen (PSCA) | Flow Cytometry, Quartz Crystal Microbalance (QCM) | Cy5-labeled anti-PSCA cys-diabody | Prostate cancer cell lines (22Rv1) | Site-specific conjugation of Cy5-maleimide did not impair the diabody's low nanomolar binding affinity to PSCA, allowing for specific detection of PSCA-expressing cells. | researchgate.net |
| Thiol-containing proteins | 2D-Difference Gel Electrophoresis (2D-DIGE), Ion-Exchange Chromatography, SDS-PAGE | Cyanine dyes | Serum from nude mice with nasopharyngeal carcinoma (NPC) xenografts | Identified differentially expressed serum proteins as potential biomarkers for NPC diagnosis. | science.gov |
Factors Influencing Conjugate Performance and Photophysical Properties in Research
Optimization of Labeling Efficiency and Stoichiometry
The success of any experiment utilizing Cy5 maleimide (B117702) conjugates hinges on the ability to efficiently and controllably label the target biomolecule. This involves careful consideration of reaction conditions to maximize the yield of desired conjugates while minimizing undesirable side reactions and preserving the biomolecule's function.
Dye-to-Biomolecule Molar Ratios and Their Impact on Fluorescence Quenching
Research has shown that the optimal dye-to-protein ratio is specific to each protein and the properties of the dye itself. aatbio.com For instance, a starting point of a 10:1 molar ratio of dye to protein is often recommended, with further optimization at ratios of 5:1, 15:1, and 20:1 to determine the ideal balance between labeling efficiency and fluorescence output. aatbio.com For IgG antibodies, a target molar dye/protein ratio between 0.5 and 3.5 is often desired. vwr.com Over-labeling can negatively impact the binding affinity of proteins, while a low DOL can result in reduced sensitivity. aatbio.com Studies have demonstrated that for some proteins, saturation labeling can be achieved at a 20:1 dye-to-thiol ratio, with this level being maintained up to a 200:1 ratio with minimal non-specific labeling. nih.gov
Table 1: Recommended Starting Molar Ratios for Cyanine5 Maleimide Conjugation
| Biomolecule | Recommended Starting Dye:Biomolecule Molar Ratio | Target Degree of Labeling (DOL) | Reference(s) |
|---|---|---|---|
| General Proteins | 10:1 | Varies | aatbio.com |
| IgG Antibodies | Not specified | 0.5 - 3.5 | vwr.com |
| Proteins with single Cysteine | 20:1 | Saturation | nih.gov |
Buffer Conditions and Reagent Compatibility in Conjugation Reactions
The chemical environment of the conjugation reaction plays a pivotal role in its efficiency. The pH of the reaction buffer is particularly important for the specific reaction between the maleimide group of Cy5 and the thiol (sulfhydryl) group of a cysteine residue on the biomolecule.
The optimal pH for the reaction of maleimides with thiols is near neutral, typically in the range of 6.5 to 7.5. vwr.cominterchim.fr Within this pH range, the thiol groups are sufficiently nucleophilic to react almost exclusively with the maleimide, minimizing reactions with other nucleophilic groups like amines, which are generally protonated and less reactive at this pH. vwr.com Buffers such as MES, phosphate, or TRIS are commonly used for these reactions. vwr.comaatbio.com It is crucial to avoid buffers containing primary amines (like Tris or glycine) or ammonium (B1175870) ions, as these can compete with the target biomolecule for reaction with the maleimide dye, thereby reducing labeling efficiency. medchemexpress.com
The concentration of the protein to be labeled is another key factor. For optimal labeling efficiency, a final protein concentration range of 2-10 mg/mL is recommended. aatbio.commedchemexpress.commedchemexpress.com If the protein concentration is below 2 mg/mL, the labeling efficiency can be significantly reduced. aatbio.commedchemexpress.commedchemexpress.com For some applications, an IgG solution greater than 4 mg/mL is suggested for best results. aatbio.comaatbio.com
If the target protein does not have a free cysteine, a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) must be used to reduce disulfide bonds and generate free thiol groups. vwr.comaatbio.com When using DTT, it is essential to remove any excess reducing agent before adding the maleimide dye, as it will compete for reaction. This is typically done through dialysis or gel filtration. interchim.frmedchemexpress.com TCEP, on the other hand, does not need to be removed before conjugation. interchim.fr To prevent the reoxidation of thiols, it is advisable to perform the modification in an oxygen-free environment, for instance, under a nitrogen atmosphere using degassed buffers. vwr.com
Table 2: Recommended Buffer Conditions for this compound Conjugation
| Parameter | Recommended Condition | Rationale | Reference(s) |
|---|---|---|---|
| pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction | vwr.cominterchim.fr |
| Buffer Type | MES, Phosphate, HEPES | Non-amine containing buffers | vwr.comaatbio.com |
| Protein Concentration | 2-10 mg/mL | To enhance labeling efficiency | aatbio.commedchemexpress.commedchemexpress.com |
| Reducing Agent (if needed) | DTT (followed by removal) or TCEP | To generate free thiols | vwr.cominterchim.fraatbio.com |
| Atmosphere | Oxygen-free (e.g., Nitrogen) | To prevent thiol oxidation | vwr.com |
Environmental Sensitivity of Cyanine5 Fluorescence in Biological Matrices
The fluorescence properties of Cy5 are not static but are highly sensitive to its immediate molecular environment. This sensitivity can be both a challenge, leading to variability in experimental results, and an opportunity, providing a means to probe local biological conditions. osti.gov
Influence of Solvent Polarity and Viscosity
The polarity and viscosity of the solvent surrounding the Cy5 molecule can significantly impact its fluorescence quantum yield and lifetime. Generally, an increase in solvent polarity leads to an increase in fluorescence intensity, with dimethyl sulfoxide (B87167) (DMSO) being a notable exception. researchgate.net This phenomenon is known as a negative solvatochromic effect. researchgate.net
Solvent viscosity also plays a crucial role. For most cyanine (B1664457) dyes, including Cy5, viscosity is the dominant solvent property affecting the kinetics of photoisomerization, a non-radiative decay pathway that competes with fluorescence. acs.org An increase in viscosity restricts the rotational motion required for isomerization, leading to a higher fluorescence quantum yield. wikipedia.orgnih.gov This property has been exploited to use Cy5 derivatives as probes for measuring intracellular solvent viscosity. nih.gov
Interactions with Surrounding Biomolecules and Nanostructures
When conjugated to a biomolecule, the local environment created by the biomolecule itself can profoundly affect the photophysical properties of Cy5. The attachment of a bulky entity like a protein or a nucleic acid can hinder the cis-trans isomerization of the dye, leading to an increase in fluorescence quantum yield and lifetime. cambridge.org This effect is particularly pronounced when the dye is sterically hindered by the structure of the biomolecule. osti.gov
The fluorescence of Cy5 is also sensitive to the specific sequence of nucleotides when attached to DNA. nih.gov Purine-rich sequences tend to result in higher fluorescence intensity. nih.gov Furthermore, the formation of a "protein corona" around nanoparticles, including those functionalized with Cy5, can shield the dye and alter its interactions with the intended target. nih.govnih.gov The conformational changes in a protein to which Cy5 is attached can also lead to either an enhancement or a quenching of its fluorescence emission. wikipedia.org These interactions can be so sensitive that they can detect conformational changes across large distances in a form of allostery. osti.gov When Cy5 is part of a DNA nanostructure, its geometry and interaction with cell surface receptors can influence cellular uptake. nih.gov
Photostability Enhancement Strategies for Prolonged Observation
A significant limitation of many fluorescent dyes, including Cy5, is photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This can limit the duration of imaging experiments and affect the quantitative analysis of fluorescence data. Several strategies have been developed to enhance the photostability of Cy5.
One approach involves the use of solution additives that act as triplet state quenchers or reducing agents. However, a more direct method is the covalent attachment of photostabilizing agents to the Cy5 molecule itself. Research has shown that the direct or proximal conjugation of molecules like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to Cy5 can dramatically enhance its photostability without significantly altering its spectral characteristics. researchgate.netnih.govspringernature.com These molecules are thought to reduce the population of excited states that lead to photobleaching. biorxiv.org
Another strategy involves the use of genetically encoded tags that bind to Cy5 and enhance its photostability. biorxiv.org For example, the PEPCy5 tag has been shown to bind to Cy5 and provide a modest enhancement in molecular brightness. biorxiv.org Furthermore, the use of certain biocompatible antioxidants, such as the naturally occurring amino acid ergothioneine, has been shown to dramatically enhance the photostability of Cy5, surpassing the effects of commonly used agents. chemrxiv.org Environmental factors, such as the presence of ozone, can also rapidly degrade Cy5, and performing experiments in an ozone-free environment can improve signal stability. researchgate.net
Chemical Modifications and Photostabilizer Incorporation
The photostability of cyanine fluorophores can be significantly improved by covalently linking them to photostabilizing molecules. researchgate.net This strategy aims to create a high local concentration of a protective agent around the fluorophore, a more efficient method than simply adding the stabilizer to the imaging buffer. researchgate.netd-nb.info The maleimide group of this compound is a key enabler of this approach, as it readily reacts with thiol groups on proteins or other molecules, allowing for the creation of a stable conjugate that includes both the dye and a stabilizer. axispharm.comaatbio.com
Triplet state quenchers (TSQs) and redox-active substances are common choices for photostabilizers. d-nb.infonih.gov These molecules function by de-exciting the fluorophore's reactive triplet state before it can undergo photobleaching reactions or generate damaging reactive oxygen species (ROS). researchgate.net Common photostabilizers that have been investigated for this purpose include cyclooctatetraene (COT), Trolox (a water-soluble vitamin E analog), and nitrobenzyl alcohol (NBA). researchgate.net
Research involving the covalent attachment of these stabilizers to Cy5 has demonstrated marked improvements in photostability. This direct conjugation creates "self-healing" dyes that are more robust and suitable for demanding imaging applications, such as single-molecule studies, without the need for complex, deoxygenated buffer systems. nih.govbiorxiv.org The specific chemical modification involves creating a version of the photostabilizer that also bears a reactive group, such as a maleimide, for attachment to a target molecule alongside the Cy5 maleimide, or by creating a bifunctional linker that connects the dye and stabilizer. d-nb.infobiorxiv.org
Intramolecular Photostabilization Approaches
Intramolecular photostabilization is an advanced strategy where the photostabilizing agent is covalently attached directly to the fluorophore, creating a single, integrated molecular system. d-nb.infobiorxiv.org This approach has been shown to dramatically improve the photophysical properties of organic dyes like Cy5. d-nb.info The covalent link ensures that the stabilizer is always in close proximity to the dye, maximizing the efficiency of the protective mechanism. researchgate.net
The mechanism of stabilization depends on the nature of the attached molecule. Spectroscopic studies have provided insight into how different stabilizers function when linked to Cy5:
Cyclooctatetraene (COT): When covalently linked to Cy5, COT has been shown to substantially reduce the lifetime of the Cy5 triplet state. This quenching of the reactive triplet state directly correlates with significant enhancements in the fluorophore's photostability during single-molecule fluorescence experiments. The proposed mechanism is Triplet-Triplet Energy Transfer (TET) from the Cy5 to the COT. researchgate.net
Nitrobenzyl alcohol (NBA) and Trolox (TX): In contrast to COT, studies have found that NBA and Trolox, when covalently linked to Cy5, did not quench the Cy5 triplet state under the tested conditions. researchgate.net This suggests that their method of photostabilization is different and does not directly target the fluorophore's triplet state. It is hypothesized that they may act through other pathways, such as Photoinduced Electron Transfer (PET), to mitigate photobleaching. researchgate.netbiorxiv.org
Nitrophenylalanine (NPA): The incorporation of a nitrophenyl group, for instance through nitrophenylalanine, has also been used to create self-healing Cy5 fluorophores, improving photostability through intramolecular quenching mechanisms. d-nb.infobiorxiv.org
Azobenzene (B91143) Derivatives: In studies where photostabilizer-maleimides were attached to proteins, conjugation with an azobenzene derivative (4-phenylazomaleinanil) resulted in a substantial increase in photostability. nih.govbiorxiv.org While the precise mechanism requires further elucidation, it highlights another class of compounds effective for intramolecular photostabilization. d-nb.infonih.gov
The development of these "self-healing" dyes, where a photostabilizer is intramolecularly tethered to Cy5, represents a significant advance. It makes the enhanced photostability an intrinsic property of the fluorescent label, simplifying experimental setups and expanding the utility of Cy5 conjugates in diverse biological systems. nih.govbiorxiv.org
Data Tables
Table 1: Effect of Covalently Linked Photostabilizers on Cyanine5 (Cy5) Properties
| Photostabilizer | Observed Effect on Cy5 | Proposed Mechanism of Action | Reference(s) |
|---|---|---|---|
| Cyclooctatetraene (COT) | Significantly enhanced photostability; reduced triplet state lifetime. | Triplet-Triplet Energy Transfer (TET) | researchgate.net |
| Trolox (TX) | Enhanced photostability. | Does not quench triplet state directly; likely Photoinduced Electron Transfer (PET). | researchgate.netbiorxiv.org |
| Nitrobenzyl alcohol (NBA) | Enhanced photostability. | Does not quench triplet state directly; mechanism differs from COT. | researchgate.net |
| Nitrophenylalanine (NPA) | Increased photostability ("self-healing" effect). | Intramolecular quenching of triplet or radical states via PET. | d-nb.infobiorxiv.org |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-phenylazomaleinanil |
| Azobenzene |
| Cyanine3 (Cy3) |
| Cyanine5 (Cy5) maleimide |
| Cyclooctatetraene (COT) |
| Nitrobenzyl alcohol (NBA) |
| Nitrophenylalanine (NPA) |
| Tide Fluor™ 5WS |
Future Directions and Emerging Research Frontiers for Cyanine5 Maleimide
Development of Next-Generation Multi-Modal Probes
The integration of multiple imaging modalities into a single probe offers a more comprehensive understanding of complex biological systems. nih.gov Future research is focused on developing next-generation multi-modal probes where Cy5 maleimide (B117702) provides the optical imaging component.
The covalent conjugation of Cy5 and its derivatives with other contrast agents is a key strategy. nih.govresearchgate.net For instance, combining the near-infrared fluorescence of Cy5 with radioisotopes suitable for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) creates powerful dual-modality probes. nih.govacs.orgacs.org These probes allow for both the high sensitivity of radionuclide imaging for whole-body screening and the high resolution of optical imaging for detailed tissue analysis. nih.govjci.org
A recent study detailed a chemical strategy to create a dual-labeled peptide probe for PET and optical imaging. acs.orgacs.org This involved site-specific modification of a tumor-targeting peptide with both a metal chelator for ⁶⁸Ga radiolabeling and a Cy5.5 maleimide for fluorescence imaging. acs.orgacs.org Such probes hold significant promise for improving cancer diagnosis and guiding surgical interventions by providing complementary information from different imaging techniques. researchgate.netmdpi.com
Table 1: Examples of Cyanine-Based Multi-Modal Probes
| Probe Component 1 | Probe Component 2 | Imaging Modality 1 | Imaging Modality 2 | Potential Application | Reference |
|---|---|---|---|---|---|
| Cyanine5.5 | AAZTA-C4-CO chelator (for ⁶⁸Ga) | Optical Imaging (OI) | Positron Emission Tomography (PET) | Tumor targeting and imaging | acs.orgacs.org |
| IRDye 800CW (carboxylated cyanine) | DTPA (for ¹¹¹In) | Near-Infrared Fluorescence (NIRF) | Single-Photon Emission Computed Tomography (SPECT) | Tumor necrosis imaging | nih.gov |
Integration with Bioorthogonal Chemistry for In Situ Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netacs.org The integration of Cy5 maleimide with bioorthogonal strategies is a rapidly advancing frontier, enabling the precise labeling of biomolecules in their natural cellular environment. researchgate.net
While traditional maleimide-thiol chemistry is highly selective, it is not strictly bioorthogonal as it can react with endogenous thiols. researchgate.netnih.gov Emerging strategies aim to overcome this. One approach involves the genetic incorporation of non-canonical amino acids (ncAAs) with unique reactive handles into a protein of interest. acs.orgacs.org This allows for subsequent, highly specific labeling with a probe like Cy5 maleimide or a derivative.
For example, researchers are exploring "photoclick" reactions where a photo-activated group on a biomolecule reacts specifically with a maleimide-functionalized dye. sci-hub.se This light-inducible labeling offers spatial and temporal control over the conjugation process. Another innovative method uses a ligand-directed approach, where a probe bearing a maleimide group and a membrane anchor can efficiently label a wide variety of membrane proteins. researchgate.net These advancements are crucial for long-term live-cell imaging and for studying protein dynamics without the artifacts that can arise from traditional labeling methods. researchgate.netnih.gov
Advances in High-Throughput Screening and Assay Miniaturization
High-throughput screening (HTS) is essential for drug discovery and enzyme engineering, allowing for the rapid testing of thousands of compounds or protein variants. mpg.deacs.org Cy5 maleimide is increasingly being incorporated into HTS assays, particularly those based on Förster Resonance Energy Transfer (FRET).
In a FRET-based HTS assay designed to find inhibitors of a Mycobacterium tuberculosis virulence factor, Cy5-maleimide was attached to the target protein (PhoP), and a donor dye (Cy3) was attached to its DNA binding site. scispace.com The binding of the protein to the DNA brings the dyes into proximity, generating a FRET signal. Inhibitors that disrupt this interaction cause a loss of FRET, which can be detected in a high-throughput format. scispace.com The assay was successfully miniaturized to a 1536-well plate format, demonstrating the scalability of this approach. scispace.com
Future developments will likely focus on creating more sophisticated "turn-on" probes, where the fluorescence of Cy5 is quenched until a specific enzymatic reaction occurs. acs.org This reduces background noise and increases assay sensitivity, which is critical as screening moves towards even greater miniaturization and higher throughput. acs.org
Table 2: FRET-based HTS Assay for PhoP Inhibitors
| Component | Label | Role |
|---|---|---|
| PhoP Protein | Cy5-maleimide | FRET Acceptor |
| DNA | Cy3 | FRET Donor |
| Inhibitor Compound | Unlabeled | Disrupts Protein-DNA binding |
Data sourced from Wang et al. scispace.com
Exploration in Mechanistic Studies of Complex Biological Processes
Single-molecule imaging techniques have revolutionized our ability to study the intricate mechanics of biological machinery. nih.govnih.gov Cy5 maleimide, often paired with Cy3, is a workhorse fluorophore for single-molecule FRET (smFRET) experiments, which can reveal conformational changes and real-time dynamics of individual biomolecules. nih.govoup.comnih.gov
Researchers are using Cy5-labeled components to dissect complex processes such as:
Ribosomal Translation: By labeling different ribosomal subunits or tRNAs with Cy3 and Cy5, scientists can track the movements and interactions that occur during protein synthesis and observe how antibiotics disrupt this process. nih.gov
DNA Repair: smFRET assays using Cy3- and Cy5-labeled DNA substrates allow for the visualization of transient intermediates in DNA end-joining, a critical DNA repair pathway.
Protein Condensates: The formation and dynamics of membraneless organelles, or biomolecular condensates, can be studied by labeling constituent proteins, such as cGAS, with Cy5 and observing their interactions with other labeled components like DNA. nih.gov
A fascinating and recently characterized aspect of Cy5 photophysics is its photoconversion to Cy3 upon photoexcitation. acs.org While this can be a source of artifacts in multicolor imaging, researchers are now exploiting this phenomenon. It can be used as a method for photoactivation in high-density, single-particle tracking in living cells without the need for UV light or toxic additives. Understanding and harnessing such photophysical behaviors will continue to open new avenues for mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
